molecular formula C9H17Cl2NO2 B1442840 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride CAS No. 1220031-70-8

2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Cat. No. B1442840
M. Wt: 242.14 g/mol
InChI Key: OTHIGRKWHLZILI-UHFFFAOYSA-N
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Description

Synthesis Analysis

PEA-HCl is a piperidine derivative, and piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

The molecular formula of PEA-HCl is C9H17Cl2NO2 . Its average mass is 242.143 Da, and its monoisotopic mass is 241.063629 Da .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • A study by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. The introduction of bulky moieties and certain groups enhanced the activity significantly. One compound, in particular, showed strong inhibition of acetylcholinesterase and was considered for development as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activities

  • Ovonramwen et al. (2019) synthesized and characterized a compound related to piperidine for microbial activities. This compound showed moderate activities against several microbes, including Escherichia coli and Staphylococcus aureus (Ovonramwen et al., 2019).

Cytotoxic and Anticancer Agents

  • Dimmock et al. (1998) synthesized piperidine derivatives as potential cytotoxic and anticancer agents. These compounds displayed significant cytotoxicity toward various cell lines and suggested a new class of cytotoxic agents (Dimmock et al., 1998).
  • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents. Certain compounds showed strong anticancer activities relative to standard drugs (Rehman et al., 2018).

Molecular Structure and Synthesis

  • Zheng Rui (2010) conducted research on the synthesis of a compound structurally related to piperidine, focusing on the molecular structure and its characterization (Zheng Rui, 2010).

Antibacterial Activity

  • Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores and evaluated their antibacterial potentials. The compounds showed moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017).

properties

IUPAC Name

2-piperidin-4-ylethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-3-8-1-4-11-5-2-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHIGRKWHLZILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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